molecular formula C5H11NO B13502722 2-Methyl-2-(methylamino)propanal CAS No. 98137-44-1

2-Methyl-2-(methylamino)propanal

Cat. No.: B13502722
CAS No.: 98137-44-1
M. Wt: 101.15 g/mol
InChI Key: HQQBABZBFYYAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Methyl-2-(methylamino)propanal is a branched aldehyde featuring a methylamino (-NHCH₃) group at the 2-position. These analogs share a propanal backbone with varying substituents (e.g., thio, sulfonyl, or carbamoyl groups) that influence their chemical behavior, biological activity, and environmental fate .

For context, aldicarb (2-Methyl-2-(methylthio)propanal O-(methylcarbamoyl)oxime) is a systemic carbamate insecticide and nematicide first introduced in 1970. It is highly toxic (WHO Class Ia) and undergoes metabolic transformations in biological systems to sulfoxide and sulfone derivatives, such as aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-[(methylamino)carbonyl]oxime) .

Properties

CAS No.

98137-44-1

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-methyl-2-(methylamino)propanal

InChI

InChI=1S/C5H11NO/c1-5(2,4-7)6-3/h4,6H,1-3H3

InChI Key

HQQBABZBFYYAEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(methylamino)propanal can be synthesized through several methods. One common method involves the reaction of isobutene, chlorine, and methyl cyanide. The reaction proceeds through the formation of N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain 2-amino-2-methyl-1-propanol. This intermediate is further oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)propanal undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-2-(methylamino)propanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)propanal involves its reactivity with various molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound can interact with enzymes and other proteins, affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Methyl-2-(methylamino)propanal with structurally related carbamates and aldehydes, focusing on substituents, molecular properties, and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Uses/Properties Toxicity (LD₅₀, Oral Rat)
Aldicarb Methylthio (-SCH₃) C₇H₁₄N₂O₂S 190.26 g/mol Nematicide/insecticide; used on cotton, potatoes 0.8–1.0 mg/kg
Aldoxycarb (aldicarb sulfone) Methylsulfonyl (-SO₂CH₃) C₇H₁₄N₂O₄S 222.26 g/mol Oxidized metabolite of aldicarb; acaricide/insecticide 20 mg/kg
Methomyl Methylcarbamate C₅H₁₀N₂O₂S 162.21 g/mol Broad-spectrum insecticide; hydrolyzes to acetonitrile, CO₂, and methylamine 17–24 mg/kg
3-Hydroxy-2,2-dimethylpropanal Hydroxyl (-OH) C₅H₁₀O₂ 102.13 g/mol Intermediate in organic synthesis; low acute toxicity Not documented

Metabolic and Environmental Fate

  • Aldicarb: In biological systems, aldicarb is oxidized to aldicarb sulfoxide and further hydrolyzed to the oxime sulfoxide. In plants, this is converted to 2-methyl-2-(methylsulfinyl)propanol, a less toxic aldehyde derivative . Soil and water hydrolysis yields phenolic byproducts, contributing to groundwater contamination .
  • Aldoxycarb : As the sulfone derivative, aldoxycarb is more polar and less volatile than aldicarb, leading to prolonged environmental persistence .
  • Methomyl: Unlike aldicarb, methomyl undergoes rapid hydrolysis to non-toxic products (acetonitrile, CO₂), reducing its environmental impact .

Regulatory and Toxicity Profiles

  • Aldicarb : Banned or restricted in multiple countries due to high acute toxicity (LD₅₀ <1 mg/kg) and groundwater contamination risks .
  • Aldoxycarb : Moderately toxic (LD₅₀ = 20 mg/kg) but regulated under the Rotterdam Convention due to residual environmental risks .

Key Research Findings

Substituent Effects on Toxicity :

  • The methylthio group in aldicarb enhances its lipophilicity and bioactivity, whereas oxidation to sulfonyl (aldoxycarb) reduces acute toxicity but increases environmental persistence .
  • Replacement of thio/sulfonyl with hydroxyl (e.g., 3-Hydroxy-2,2-dimethylpropanal) eliminates pesticidal activity but improves biodegradability .

Metabolic Pathways :

  • Carbamates like aldicarb and methomyl share hydrolysis pathways but diverge in oxidation products. Aldicarb forms sulfoxides, while methomyl degrades to simpler nitriles .

Environmental Impact :

  • Aldicarb’s high water solubility (7,900 mg/L at 25°C) and moderate persistence (soil half-life = 7–30 days) make it a significant groundwater contaminant .
  • Aldoxycarb, though less mobile, poses chronic risks due to sulfone group stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.